pH-Dependent Specificity: >10⁹-Fold Preference for Cysteine Thiolate over Protonated Thiols
Sodium sulfidosulfonylmethane (as its methyl ester analog, MMTS) exhibits extreme selectivity for the thiolate anion form of cysteine. In a study with 2-mercaptoethanol, the reactivity of the protonated thiol group toward MMTS was at least 5 × 10⁹ times lower than that of the thiolate anion [1]. This pH-dependent reactivity ensures that modification occurs primarily at cysteine residues with lowered pKa, a feature not shared by non-specific alkylating agents [2].
| Evidence Dimension | Relative reactivity toward MMTS |
|---|---|
| Target Compound Data | Thiolate anion: baseline reactivity (1.0) |
| Comparator Or Baseline | Protonated thiol: 5 × 10⁹-fold lower reactivity |
| Quantified Difference | ≥5 × 10⁹-fold difference |
| Conditions | 2-mercaptoethanol in aqueous buffer, pH varied |
Why This Matters
This extreme selectivity minimizes off-target modifications in complex biological samples, enabling more accurate mapping of functionally critical cysteine residues.
- [1] Roberts, D.D., Lewis, S.D., Ballou, D.P., Olson, S.T., Shafer, J.A. Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate. Biochemistry. 1986;25(19):5595-5601. View Source
- [2] Akabas, M.H. Cysteine modification: probing channel structure and function. In: Handbook of Ion Channels. CRC Press; 2015. View Source
